molecular formula C22H24N4O3 B2909201 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 946305-69-7

2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2909201
CAS No.: 946305-69-7
M. Wt: 392.459
InChI Key: YIROZSJAEXFXFD-UHFFFAOYSA-N
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Description

2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring, a phenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in various assays, including antimicrobial and anticancer screenings.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

  • Piperazine Derivatives: Compounds containing the piperazine moiety are known for their diverse pharmacological properties.

  • Phenyl Derivatives: The presence of the phenyl group contributes to the compound's aromaticity and potential biological activity.

Uniqueness: 2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

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Properties

IUPAC Name

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-2-20-23-24-22(29-20)17-7-6-10-19(15-17)28-16-21(27)26-13-11-25(12-14-26)18-8-4-3-5-9-18/h3-10,15H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIROZSJAEXFXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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